molecular formula C9H4BrCl2FN2 B13675287 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine

6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine

Cat. No.: B13675287
M. Wt: 309.95 g/mol
InChI Key: KMLNKUIGPMZMDG-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination, chlorination, and fluorination of a naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated naphthyridines, such as:

Uniqueness

What sets 6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine apart is the specific arrangement of halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique halogenation pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H4BrCl2FN2

Molecular Weight

309.95 g/mol

IUPAC Name

6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine

InChI

InChI=1S/C9H4BrCl2FN2/c1-3-6(11)7(12)8-5(14-3)2-4(13)9(10)15-8/h2H,1H3

InChI Key

KMLNKUIGPMZMDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(N=C2C(=C1Cl)Cl)Br)F

Origin of Product

United States

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